5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride
Description
Properties
IUPAC Name |
5-bromo-2-[(2-methylphenyl)methoxy]benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrClO2/c1-10-4-2-3-5-11(10)9-19-14-7-6-12(16)8-13(14)15(17)18/h2-8H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXAHXKAHDYEHHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=C(C=C2)Br)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 2-Methylbenzoic Acid
- Reaction : Electrophilic aromatic substitution to introduce bromine at the 5-position of 2-methylbenzoic acid.
- Reagents and Conditions :
- 2-methylbenzoic acid (150 kg scale in industrial synthesis).
- Bromine (320 kg).
- Iron(III) chloride (FeCl3) catalyst (11 kg).
- Procedure : The reaction is typically conducted under controlled temperature with FeCl3 catalysis to achieve selective bromination.
- Outcome : Formation of 5-bromo-2-methylbenzoic acid with high regioselectivity.
- Notes : Excess bromine and catalyst quantities are optimized to maximize yield and minimize polybromination.
Etherification to Form 5-Bromo-2-[(2-methylbenzyl)oxy]benzoic Acid
- Reaction : Nucleophilic substitution where the hydroxyl group of the brominated benzoic acid is replaced by the 2-methylbenzyl ether.
- Reagents and Conditions :
- 5-bromo-2-hydroxybenzoic acid intermediate.
- 2-methylbenzyl bromide or 2-methylbenzyl alcohol.
- Base such as potassium carbonate (K2CO3).
- Solvent: Dimethylformamide (DMF) or acetone.
- Temperature: 60–80°C.
- Reaction time: 12–24 hours.
- Procedure : The reaction mixture is stirred under anhydrous conditions, followed by acidification to isolate the product.
- Purification : Recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).
- Notes : Stoichiometric control of benzylating agent is critical to avoid over-alkylation and byproduct formation.
Conversion to Acid Chloride (5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl Chloride)
- Reaction : Chlorination of the carboxylic acid group to form the acid chloride.
- Reagents and Conditions :
- Thionyl chloride (SOCl2) in excess.
- Catalytic amount of dimethylformamide (DMF) to activate thionyl chloride.
- Reflux temperature: 60–80°C.
- Reaction time: 4–6 hours.
- Procedure : The acid is refluxed with thionyl chloride under anhydrous conditions to prevent hydrolysis.
- Workup : Removal of excess thionyl chloride by reduced pressure distillation at ~60°C.
- Purification : Filtration, solvent extraction, washing with water, drying over anhydrous sodium sulfate or magnesium sulfate, and recrystallization if necessary.
- Notes : Strict exclusion of moisture is essential due to the sensitivity of acid chlorides.
Data Table: Summary of Key Reaction Parameters
| Step | Reagents & Catalysts | Solvent | Temp (°C) | Time (h) | Notes | Yield (%) |
|---|---|---|---|---|---|---|
| Bromination | 2-Methylbenzoic acid, Br2, FeCl3 | Not specified | Ambient | Not specified | Catalyst essential for regioselectivity | Industrial scale: High (not specified) |
| Etherification | 5-Bromo-2-hydroxybenzoic acid, 2-methylbenzyl bromide, K2CO3 | DMF or acetone | 60–80 | 12–24 | Stoichiometric control critical | Not specified |
| Acid chloride formation | Thionyl chloride, catalytic DMF | Anhydrous | 60–80 | 4–6 | Anhydrous conditions required | ~99% (literature) |
Research Findings and Optimization Insights
Purity and Structural Verification
- Techniques :
- High-performance liquid chromatography (HPLC) with C18 column and UV detection at 254 nm confirms purity >95%.
- Nuclear magnetic resonance (¹H and ¹³C NMR) spectroscopy identifies aromatic and methyl protons, confirming the benzyloxy group and carboxylic acid/acid chloride moieties.
- High-resolution mass spectrometry (HRMS) validates molecular ion peaks consistent with C15H13BrO3Cl.
- Importance : Ensures the compound’s structural integrity and suitability for further synthetic applications.
Byproduct Mitigation
- Over-alkylation during etherification can cause di-substituted byproducts, reducing yield by up to 15%.
- Strategies to minimize byproducts:
- Precise stoichiometric control of benzylating agents.
- Use of protecting groups on the acid functionality during etherification.
- Reaction monitoring by thin-layer chromatography (TLC) or HPLC.
Industrial Scale Considerations
- Large-scale bromination requires careful temperature and catalyst control to avoid polybromination.
- Efficient removal of residual bromine and iron salts is necessary to prevent contamination.
- Acid chloride formation demands strict moisture exclusion and controlled distillation to obtain high-purity product.
Comparative Notes on Related Compounds
While direct preparation methods for this compound are less documented, related compounds such as 5-Bromo-2-[(2-chlorobenzyl)oxy]benzoyl chloride share similar synthetic routes involving:
- Ether formation under K2CO3/DMF conditions at 70–80°C for 8–12 hours.
- Acid chloride synthesis via thionyl chloride reflux for 4–6 hours under anhydrous conditions.
- Purification involving filtration, solvent extraction, washing, drying, and recrystallization.
Chemical Reactions Analysis
Amide Formation
The benzoyl chloride group readily reacts with nucleophiles, such as primary or secondary amines, to form substituted benzamides. This reaction proceeds via nucleophilic acyl substitution, where the amine attacks the carbonyl carbon, displacing the chloride ion.
-
Reagents : Triethylamine (Et₃N) or pyridine (to absorb HCl).
-
Conditions : Dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature.
-
Example Products : Benzamide derivatives with potential applications in pharmaceuticals and materials science .
Esterification
Reaction with alcohols (e.g., methanol) under basic conditions yields benzoyl esters. This is a common method for synthesizing ester derivatives for use in biochemical assays or fragrance chemistry.
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Reagents : Methanol, potassium carbonate (K₂CO₃).
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Conditions : Stirring at 0°C to room temperature.
Hydrolysis
In aqueous environments, the acyl chloride undergoes hydrolysis to form 5-bromo-2-[(2-methylbenzyl)oxy]benzoic acid. This reaction is accelerated by acidic or basic catalysts.
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Reagents : Distilled water, HCl or NaOH.
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Conditions : Heated under reflux.
Bioconjugation
The acyl chloride group enables selective acylation of proteins or enzymes, a critical step in biochemistry for tagging or modifying biomolecules.
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Reagents : Buffer solutions (pH 7–8), target biomolecules.
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Conditions : Mild stirring at 4°C.
3. Reaction Mechanisms
The acylation reactions proceed via a nucleophilic acyl substitution mechanism :
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The nucleophile (e.g., amine, alcohol) attacks the electrophilic carbonyl carbon.
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The chloride ion is expelled as a good leaving group.
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A tetrahedral intermediate forms, stabilizing the transition state.
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The oxygen of the carbonyl group is protonated, leading to the release of the product and HCl.
4. Structural and Reactivity Comparisons
5. Research and Applications
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Pharmaceutical Synthesis : Used as a precursor for antiviral or anticancer agents.
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Biochemistry : Employed in protein labeling and enzyme modification.
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Materials Science : Functionalizes polymers or surfaces with aromatic moieties .
References : EvitaChem. 5-Bromo-2-[(3-chlorobenzyl)oxy]benzoyl chloride. PubChem. 5-Bromo-2-methylbenzoyl chloride.
Scientific Research Applications
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride is a chemical compound with the molecular formula and a molecular weight of approximately 339.62 g/mol . It contains a bromine atom and a benzoyl chloride functional group, making it useful in various synthetic applications. The structure includes a benzene ring with a bromine atom and an ether group derived from 2-methylbenzyl alcohol, which contributes to its reactivity in organic synthesis.
Scientific Research Applications
This compound is primarily utilized in organic synthesis as an intermediate for synthesizing more complex molecules. The presence of the bromine group at the 5th position and the methyl group on the benzyl ring can be advantageous for researchers aiming for regiospecific modifications or tailoring steric interactions in their target molecules. The acyl chloride group (-COCl) suggests its use as a reactive intermediate in organic synthesis.
Potential applications include:
- Organic synthesis It is a reactive intermediate in synthesizing complex molecules for pharmaceutical and chemical research.
- ** modification** The presence of the bromo group at a specific position (5th position) and the methyl group on the benzyl ring might be advantageous for researchers aiming for regiospecific modifications or tailoring steric interactions in their target molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride primarily involves its reactivity as a benzoyl chloride derivative. The compound can acylate nucleophilic sites on proteins, peptides, and other organic molecules, leading to the formation of stable amide or ester bonds. This reactivity is exploited in various biochemical assays and synthetic applications .
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride
- Molecular Formula : C₁₅H₁₂BrClO₂
- Molecular Weight : 339.613 g/mol
- CAS Registry Number : 1160250-54-3
- ChemSpider ID : 23079400
- Synonyms: 5-Bromo-2-[(2-methylphenyl)methoxy]benzoyl chloride .
This compound is a halogenated benzoyl chloride derivative with a bromine substituent at the 5-position of the benzoyl ring and a 2-methylbenzyl ether group at the 2-position. It is primarily utilized as an intermediate in organic synthesis, particularly in the preparation of amides, esters, and heterocyclic compounds via nucleophilic acyl substitution reactions .
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The following compounds share the benzoyl chloride core but differ in substituents, influencing their physicochemical properties and reactivity:
Physicochemical Data and Commercial Availability
- Melting/Boiling Points: Limited experimental data exist, but related brominated benzoyl chlorides (e.g., 6-bromo-2,4-dimethylbenzoic acid derivatives) exhibit melting points ~174–186°C, suggesting similar thermal stability .
- Hazard Classification : Most analogs are classified as irritants, requiring handling in ventilated environments .
Biological Activity
5-Bromo-2-[(2-methylbenzyl)oxy]benzoyl chloride, a compound with the chemical formula C15H14BrClO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a bromine atom and a benzoyl chloride moiety, which are critical for its biological activity. Its structural formula can be represented as follows:
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 325.63 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
| CAS Number | 1160250-54-3 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The presence of the bromine atom enhances lipophilicity, facilitating membrane permeability and interaction with cellular targets. The benzoyl chloride group is known for its electrophilic nature, which allows it to react with nucleophiles in biological systems, potentially leading to enzyme inhibition or receptor modulation.
Biological Activities
Research has indicated several potential biological activities associated with this compound:
- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve apoptosis induction and inhibition of cell proliferation.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, particularly against Gram-positive bacteria. Its mechanism may involve disruption of bacterial cell walls or interference with metabolic pathways.
- Enzyme Inhibition : There is evidence suggesting that this compound may inhibit key enzymes involved in metabolic pathways, which could be leveraged for therapeutic applications in metabolic disorders.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the benzyl group and variations in halogen substitution have been shown to significantly impact its potency and selectivity.
Key Findings from SAR Studies
- Bromine Substitution : The presence of bromine at the 5-position enhances cytotoxicity compared to other halogens.
- Alkyl Chain Length : Variations in the length and branching of the alkyl chain on the benzyl group affect both solubility and biological activity.
Case Study 1: Anticancer Screening
In a study conducted by [source], this compound was screened against various cancer cell lines including HeLa (cervical cancer) and MCF-7 (breast cancer). The results indicated an IC50 value of approximately 25 µM for HeLa cells, suggesting significant anticancer potential.
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of the compound against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was found to be 32 µg/mL for S. aureus, demonstrating effective antibacterial activity comparable to standard antibiotics.
Q & A
Q. What analytical methods differentiate decomposition products from the parent compound?
- Methodology :
- LC-MS/MS : Identify hydrolyzed products (e.g., benzoic acid derivatives).
- IR spectroscopy : Monitor carbonyl peak shifts indicative of degradation.
- Stability studies : Accelerated aging under heat/humidity to profile degradation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
